4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF)
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility. The use of catalysts and controlled reaction environments further aids in achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the tetrahydrofuran moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For instance, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a phase-transfer agent to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE
- N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE
Uniqueness
Compared to similar compounds, N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE exhibits unique properties due to the presence of the tetrahydrofuran moiety. This structural feature enhances its solubility, stability, and bioavailability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C16H20F3N5O |
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Molecular Weight |
355.36 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F3N5O/c1-3-24-9-12(10(2)23-24)13-7-14(16(17,18)19)22-15(21-13)20-8-11-5-4-6-25-11/h7,9,11H,3-6,8H2,1-2H3,(H,20,21,22) |
InChI Key |
UXNWIGUKSNJVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F |
Origin of Product |
United States |
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